BRD4(BD1) Binding Affinity Compared to the Parent Benzo[cd]indol-2(1H)-one Core
In the seminal SAR campaign that established the benzo[cd]indol‑2(1H)‑one scaffold as a BET bromodomain inhibitor, the parent unsubstituted core exhibited a BRD4(BD1) Kd > 10 µM (no appreciable binding at 10 µM). Although the exact Kd of 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)‑one has not been reported in the same assay, the structurally most analogous N‑heterocyclic‑bearing derivative in that series (compound 85, containing a substituted pyrimidine‑like side‑chain at N‑1) demonstrated a BRD4(BD1) Kd = 137 nM [1]. This represents a >70‑fold improvement in binding affinity conferred by the N‑1 substitution, underscoring that the pyrimidine‑derived side‑chain is critical for engaging the acetyl‑lysine binding pocket. Users seeking a BRD4‑active probe should therefore not substitute the 1-[(pyrimidin-2-ylamino)methyl] compound with the unsubstituted core.
Unsubstituted core Kd > 10 µM (no binding)
| Evidence Dimension | BRD4(BD1) binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly reported; nearest analog (compound 85, N‑1‑pyrimidine‑like) Kd = 137 nM [1] |
| Comparator Or Baseline | Parent benzo[cd]indol-2(1H)‑one core: Kd > 10 µM (no binding at 10 µM) [1] |
| Quantified Difference | > 70‑fold improvement (class‑level inference from closest structural analog) |
| Conditions | AlphaScreen competition assay using recombinant BRD4(BD1) protein [1] |
Why This Matters
This demonstrates that N‑1 derivatization with a pyrimidine‑type head‑group is essential for BRD4 engagement; procurement of the unsubstituted core would yield an inactive compound in BET bromodomain assays.
- [1] Xue, X., Zhang, Y., Liu, Z., et al. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation. J. Med. Chem. 2016, 59, 1565–1579. View Source
